molecular formula C10H6BrClO2S B12870611 Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B12870611
M. Wt: 305.58 g/mol
InChI Key: LLBCYHOCSXDNBV-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate is a halogenated benzo[b]thiophene derivative characterized by a methyl ester group at position 2, chlorine at position 3, and bromine at position 4. This compound belongs to a class of heterocyclic structures widely explored in medicinal chemistry and materials science due to their tunable electronic properties and biological activity.

Properties

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.58 g/mol

IUPAC Name

methyl 5-bromo-3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3

InChI Key

LLBCYHOCSXDNBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate typically involves halogenation, cyclization, and esterification steps:

  • Halogenation : A precursor molecule, such as benzonitrile or benzoic acid derivative, is subjected to chlorination and bromination reactions. Brominating agents like N-bromosuccinimide (NBS) or bromine are commonly used, while chlorination can be achieved using reagents like thionyl chloride or phosphorus trichloride.

  • Cyclization : The thiophene ring is formed through cyclocondensation reactions involving sulfur sources like methyl thioglycolate under basic conditions (e.g., triethylamine in dimethyl sulfoxide). Microwave irradiation can be employed to accelerate the reaction.

  • Esterification : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Microwave-Assisted Synthesis

Microwave irradiation offers an efficient method for synthesizing benzo[b]thiophene derivatives, including this compound. This approach reduces reaction times and improves yields:

  • Procedure :

    • React methyl thioglycolate with halogenated benzonitriles in the presence of triethylamine and dimethyl sulfoxide (DMSO).
    • Heat the mixture at 130°C under microwave irradiation for approximately 11 minutes.
    • Pour the reaction mixture into ice water to precipitate the product.
    • Filter and purify the compound.
  • Advantages :

    • High yield (up to 94%).
    • Short reaction time compared to conventional heating methods.

Halogen Displacement Method

An alternative route involves halogen displacement reactions using substituted benzonitriles:

  • Starting Material : A halogenated benzonitrile (e.g., 5-bromo-2-fluorobenzonitrile).
  • Reaction Conditions :
    • Use methyl thioglycolate as a sulfur source.
    • Employ a base like sodium methoxide or triethylamine.
    • Conduct the reaction at elevated temperatures (100–130°C) for 2–4 hours.
  • Outcome : The resulting intermediate is brominated and esterified to yield the target compound.

Esterification Optimization

The esterification step can be optimized for higher yields and purity:

  • Conditions :
    • Reflux carboxylic acid intermediates with methanol in the presence of concentrated sulfuric acid.
    • Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.
    • Purify using recrystallization or reverse-phase HPLC.

Data Table: Reaction Parameters and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Halogenation NBS, SOCl₂ Room Temp 1–2 hours ~80
Cyclization Methyl thioglycolate, Et₃N, DMSO 130°C 11 min ~94
Esterification Methanol, H₂SO₄ Reflux 2 hours ~85
Purification Reverse-phase HPLC (MeOH:H₂O gradient) >95

Notes on Optimization

  • Microwave Irradiation :

    • Reduces reaction times significantly compared to conventional heating methods.
    • Ensures uniform heating and minimizes side reactions.
  • Purification Challenges :

    • Reverse-phase HPLC with methanol-water gradients effectively separates byproducts.
    • Recrystallization in ethyl acetate/hexane enhances purity for crystalline derivatives.
  • Regioselectivity :

    • Computational modeling (DFT) can predict electrophilic aromatic substitution sites, ensuring selective functionalization during halogenation.
  • Industrial Scale-Up :

    • Continuous flow reactors can be employed for large-scale production, optimizing yield and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The chlorine and bromine atoms can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Coupling Reactions : The compound's reactivity makes it suitable for coupling with other organic molecules to create more complex structures.

Biology

The compound is being investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Compound IDCell LineIC50 (nM)Mechanism of Action
4fHeLa0.31Inhibition of tubulin polymerization
4gMCF-70.45Inhibition of tubulin polymerization
4eHT-291800Induction of apoptosis
4dA549>8000Induction of apoptosis

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing new pharmaceuticals. Its structural properties allow for modifications that can enhance drug efficacy and reduce side effects.

Material Science

This compound is utilized in the production of advanced materials such as:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Light Emitting Diodes (LEDs) : The compound's ability to emit light when excited makes it valuable in LED technology.

Case Study 1: Anticancer Research

A study published in "Organic & Biomolecular Chemistry" demonstrated that modifications at the C-6 position of benzo[b]thiophenes significantly enhance their anticancer properties. Researchers synthesized several derivatives, including this compound, which showed promising results against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Material Science Innovations

Research conducted on the use of this compound in organic semiconductors highlighted its efficiency in charge transport properties. This study found that incorporating this compound into polymer matrices improved the performance of organic solar cells .

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The table below compares methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate with analogous benzo[b]thiophene-2-carboxylates, highlighting substituent effects on physical and chemical properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Cl (3), Br (5) ~315.6 Not reported High lipophilicity; halogen-directed reactivity
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate OH (3) 208.23 107–108 Hydrogen-bonding capacity; polar
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate OH (3), ethyl ester (2) 222.26 Not reported Similar to methyl ester but higher solubility in organic solvents
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate F (4), SO₂-morpholine (3) ~385.4 Not reported Electron-deficient; sulfonamide group enhances biological activity
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CF₃ (5) ~274.2 Not reported Strong electron-withdrawing effect; used in plant growth regulation

Key Observations :

  • Halogen vs.
  • Electronic Effects : The trifluoromethyl group (CF₃) in methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exerts a stronger electron-withdrawing effect than halogens, altering reactivity in electrophilic substitutions .

Biological Activity

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate enzyme activity and influence various signaling pathways, which may lead to:

  • Inhibition of Tumor Growth : The compound shows potential as an antiproliferative agent against various cancer cell lines.
  • Antimicrobial Activity : It may inhibit the growth of certain pathogens.
  • Anti-inflammatory Effects : The compound could downregulate pro-inflammatory cytokines.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Biological ActivityMechanism/EffectReferences
AntiproliferativeInhibits cell growth in cancer cell lines
AntimicrobialInhibits microbial growth
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzothiophene derivatives, including this compound, on cancer cell lines such as MCF-7 and HeLa. The results indicated that the compound exhibited significant growth inhibition with an IC50 value in the low micromolar range. The structural modifications influenced the potency, highlighting the importance of substituent positioning on the benzothiophene ring.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiophene derivatives. This compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. The study emphasized the need for further optimization to enhance its bioactivity and selectivity.

Case Study 3: Anti-inflammatory Effects

Research into the anti-inflammatory properties of thiophene derivatives revealed that this compound could inhibit the secretion of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases by targeting specific signaling pathways involved in inflammation.

Q & A

Q. Methodological Considerations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields.
  • Pd-catalyzed cross-coupling (e.g., ) can enhance regioselectivity.

Q. Table 1: Synthetic Routes Comparison

MethodHalogenation AgentsCatalyst/ReagentsYield (%)Reference
Microwave-assistedCuBr₂, tert-butyl nitritePd(OAc)₂, Cs₂CO₃85–99
Conventional thermalNBS (for Br), Cl₂ gasH₂SO₄, DCM70–80

How can researchers optimize reaction conditions to enhance regioselectivity during halogenation?

Advanced Research Question
Regioselectivity challenges arise due to competing electrophilic substitution sites. Strategies include:

  • Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer halogen placement. For example, nitration at position 5 before bromination () directs subsequent bromine to position 3.
  • Temperature Control : Low temperatures (0–5°C) favor kinetic control, reducing side reactions .
  • Catalytic Systems : Pd(OAc)₂ with (±)-BINAP improves coupling efficiency in multi-step syntheses .

Case Study :
In , methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate was brominated at 0°C, achieving 99% yield by leveraging the nitro group’s meta-directing effect.

What analytical techniques are most effective for characterizing structural integrity?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, aromatic protons in benzo[b]thiophene derivatives show distinct splitting patterns (e.g., doublets at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~318.9 g/mol).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives.

Q. Data Example from :

  • Compound 2 (analogous structure): ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8 Hz, 2H), 7.30 (s, 1H), 3.85 (s, 3H, COOCH₃).

How should researchers address discrepancies in reported physical properties?

Advanced Research Question
Discrepancies in melting points or spectral data often stem from:

  • Purity Issues : Use reverse-phase HPLC (e.g., methanol-water gradients) for purification, as in .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Synthetic Pathway Variability : Cross-validate methods. For example, reports mp 212–213°C for a brominated analog, while lists mp for a chlorinated derivative.

Q. Resolution Protocol :

Reproduce synthesis using standardized conditions.

Compare analytical data (e.g., TLC, HPLC retention times) with literature.

Publish detailed experimental logs to aid reproducibility.

What methodologies exist for functionalizing the benzo[b]thiophene core?

Advanced Research Question
Post-synthetic modifications enable diverse applications:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., ’s boronate ester derivatives).
  • Nucleophilic Aromatic Substitution : Replace bromine with amines or alkoxides under basic conditions.
  • Ester Hydrolysis : Convert methyl ester to carboxylic acid using LiOH/H₂O for further derivatization .

Example from :
SmI₂/HMPA-mediated reductive coupling with benzophenones yields tetraphenyl-substituted derivatives, demonstrating the scaffold’s versatility.

How can computational chemistry aid in predicting reactivity?

Advanced Research Question

  • DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices.
  • Molecular Docking : Screen derivatives for bioactivity (e.g., kinase inhibition in ).

Tool Recommendation :
Gaussian 16 or ORCA for modeling substituent effects on the benzo[b]thiophene core’s electronic properties.

Table 2: Key Physical Properties

PropertyValueReference
Molecular Weight318.57 g/mol
Melting Point (Reported)212–213°C (analog in )
SolubilityDMSO, DMF, sparingly in H₂O

Note : Researchers should prioritize peer-reviewed synthetic protocols (e.g., ) and validate results with orthogonal analytical methods. Avoid uncorroborated data from non-academic sources.

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